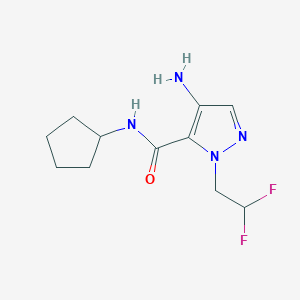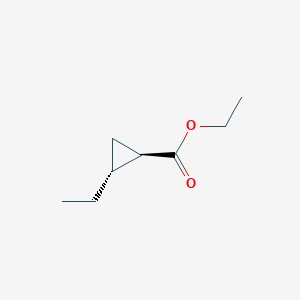![molecular formula C14H20N4O3 B2837488 5-((3-methoxypropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941909-82-6](/img/structure/B2837488.png)
5-((3-methoxypropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. One of their carbon atoms is replaced by a nitrogen atom . They are important in many biological processes, forming the basis for the nucleic acids DNA and RNA .
Synthesis Analysis
Pyrimidines can be synthesized using several methods . One common method is the condensation of β-dicarbonyl compounds with amidines . Another method involves the reaction of β-ketoesters with guanidine .Molecular Structure Analysis
The molecular structure of pyrimidines is a six-membered ring with two nitrogen atoms and four carbon atoms . The positions of the nitrogen atoms are at locations 1 and 3 of the ring .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific structure and functional groups. For example, they can range from volatile, low boiling liquids to high melting point solids .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Biological Activities
Development of Anti-Inflammatory and Analgesic Agents : A study highlighted the synthesis of novel compounds derived from visnaginone and khellinone, indicating their potential as anti-inflammatory and analgesic agents. These compounds were evaluated for their cyclooxygenase-1/2 (COX-1/COX-2) inhibitory activities, with some showing significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Urease Inhibition : Another study focused on the synthesis of pyrido[1,2-a]pyrimidine derivatives and their in vitro urease inhibition activity. Two compounds demonstrated higher urease inhibitory activity compared to other synthesized derivatives (Rauf et al., 2010).
Phosphodiesterase Inhibitors : Research on the synthesis of 3-substituted 5,7-dialkylpyrazolo[1,5-a]pyrimidines identified several compounds as in vitro cAMP phosphodiesterase inhibitors. The study provides insights into the structure-activity relationships for these compounds (Novinson et al., 1975).
Antiviral and Antimicrobial Activities : Synthesis of new Schiff bases of Pyrido [1,2-A] Pyrimidine derivatives with certain amino acids was reported. These compounds exhibited variable antibacterial activities, with some showing promising antifungal activities as well (Alwan, Abdul-Sahib Al Kaabi, & Hashim, 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3-methoxypropylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-9-8-16-12-10(11(9)15-6-5-7-21-4)13(19)18(3)14(20)17(12)2/h8H,5-7H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCUHSJCXQLOGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NCCCOC)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

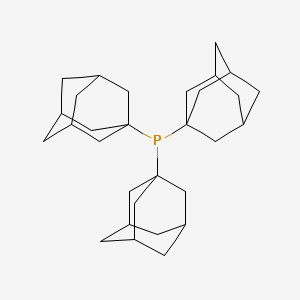
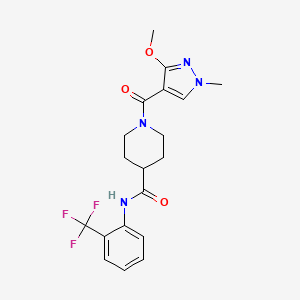
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2837409.png)
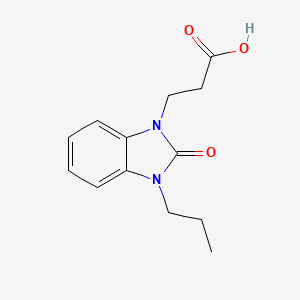
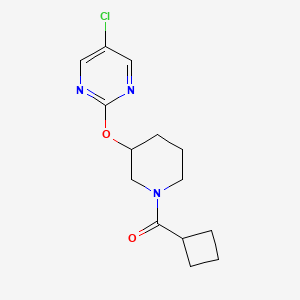
![N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2837415.png)
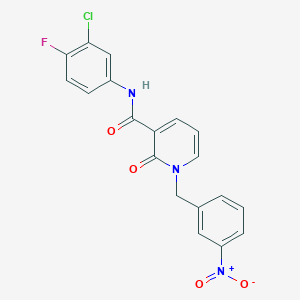

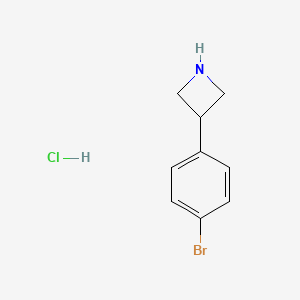
![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2837422.png)
![(4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2837423.png)
